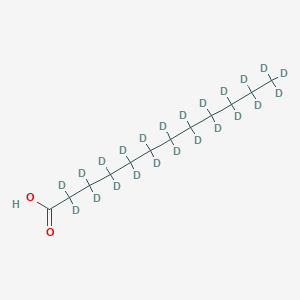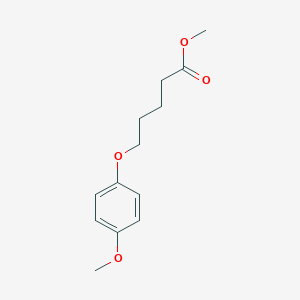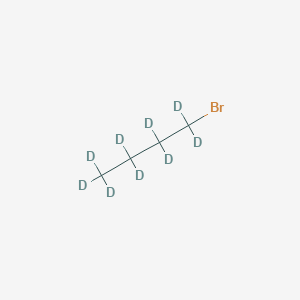
Dodecanoic-d23 acid
Overview
Description
Lauric Acid-d23, also known as dodecanoic-d23 acid, is a deuterium-labeled form of lauric acid. It is a medium-chain saturated fatty acid with the molecular formula CD3(CD2)10CO2H. This compound is primarily used as an analytical standard in various scientific research applications due to its isotopic labeling, which allows for precise quantification and tracking in experimental settings .
Safety and Hazards
Future Directions
The use of Dodecanoic-d23 acid and similar compounds in the synthesis of pharmaceuticals and reduction of side effects in drug loading indicates potential future directions in the field of medicine . Additionally, the role of this compound in the ketonic decarboxylation process, which is gaining attention for its potential in producing sustainable ketones, suggests future directions in the field of green energy .
Mechanism of Action
The mechanism of action of Lauric Acid-d23 is similar to that of lauric acid. It exerts its effects through various molecular targets and pathways:
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauric Acid-d23 is synthesized through the deuteration of lauric acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is conducted under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of Lauric Acid-d23 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high isotopic purity and yield. The product is then purified through distillation and crystallization to obtain the desired isotopic composition and purity .
Chemical Reactions Analysis
Types of Reactions: Lauric Acid-d23 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Lauric Acid-d23 can be oxidized to produce dodecanedioic acid-d23 under controlled conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to produce dodecanol-d23 using reducing agents like lithium aluminum hydride.
Substitution: Lauric Acid-d23 can participate in substitution reactions, such as esterification, to form esters like methyl laurate-d23 using methanol and an acid catalyst
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methanol, ethanol, sulfuric acid, hydrochloric acid
Major Products:
Oxidation: Dodecanedioic acid-d23
Reduction: Dodecanol-d23
Substitution: Methyl laurate-d23, ethyl laurate-d23
Scientific Research Applications
Lauric Acid-d23 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard for the quantification of lauric acid in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.
Biology: Lauric Acid-d23 is used to study lipid metabolism and fatty acid pathways in biological systems.
Medicine: It is employed in research on antimicrobial properties and the effects of fatty acids on human health.
Industry: Lauric Acid-d23 is used in the development of deuterated drugs and in the study of drug metabolism and pharmacokinetics
Comparison with Similar Compounds
Lauric Acid-d23 can be compared with other deuterium-labeled fatty acids:
Myristic Acid-d27: Similar to Lauric Acid-d23 but with a longer carbon chain (14 carbons). It is used in similar research applications but has different physical and chemical properties.
Palmitic Acid-d31: Another deuterium-labeled fatty acid with 16 carbons. It is used to study lipid metabolism and has distinct biological effects compared to Lauric Acid-d23.
Stearic Acid-d35: A deuterium-labeled fatty acid with 18 carbons. .
Lauric Acid-d23 stands out due to its specific isotopic labeling, which allows for precise tracking and quantification in various experimental settings. Its medium-chain length also makes it unique in terms of its biological and chemical properties.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-SJTGVFOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583743 | |
| Record name | (~2~H_23_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59154-43-7 | |
| Record name | (~2~H_23_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)


![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)